molecular formula C17H20Cl2N4O2 B12781508 Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride CAS No. 87787-63-1

Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B12781508
CAS No.: 87787-63-1
M. Wt: 383.3 g/mol
InChI Key: ABUJNSYCXTYSEB-UHFFFAOYSA-N
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Description

Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a pyrazine ring substituted with a 1,4-benzodioxin-6-ylmethyl group and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the 1,4-benzodioxin-6-ylmethyl intermediate, which is then reacted with piperazine and pyrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is studied for its potential as a bioactive molecule. It has shown promise in inhibiting bacterial biofilm formation and possesses mild cytotoxicity, making it a candidate for antibacterial agent development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, (4-(1,4-benzodioxin-6-ylmethyl)-1-piperazinyl)-, dihydrochloride is unique due to its combination of the pyrazine ring, benzodioxane moiety, and piperazine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

87787-63-1

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

IUPAC Name

2-[4-(1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]pyrazine;dihydrochloride

InChI

InChI=1S/C17H18N4O2.2ClH/c1-2-15-16(23-10-9-22-15)11-14(1)13-20-5-7-21(8-6-20)17-12-18-3-4-19-17;;/h1-4,9-12H,5-8,13H2;2*1H

InChI Key

ABUJNSYCXTYSEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC=CO3)C4=NC=CN=C4.Cl.Cl

Origin of Product

United States

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